molecular formula C8H5Br2FO B1410634 2',5'-Dibromo-3'-fluoroacetophenone CAS No. 1803715-96-9

2',5'-Dibromo-3'-fluoroacetophenone

Cat. No.: B1410634
CAS No.: 1803715-96-9
M. Wt: 295.93 g/mol
InChI Key: NLNPPZXEBDXIOX-UHFFFAOYSA-N
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Description

These substituents modulate reactivity, solubility, and stability, making such compounds valuable intermediates in pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name

1-(2,5-dibromo-3-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Br2FO/c1-4(12)6-2-5(9)3-7(11)8(6)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLNPPZXEBDXIOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=CC(=C1)Br)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Br2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2’,5’-Dibromo-3’-fluoroacetophenone typically involves the bromination and fluorination of acetophenone derivatives. One common method includes the bromination of 3’-fluoroacetophenone using bromine in the presence of a catalyst. The reaction conditions often involve maintaining a controlled temperature and using solvents like acetic acid or dichloromethane . Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2’,5’-Dibromo-3’-fluoroacetophenone undergoes various chemical reactions, including:

Common reagents used in these reactions include bromine, fluorine sources, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2’,5’-Dibromo-3’-fluoroacetophenone is utilized in several scientific research applications:

Mechanism of Action

The mechanism of action of 2’,5’-Dibromo-3’-fluoroacetophenone involves its reactivity due to the presence of electron-withdrawing bromine and fluorine atoms. These atoms increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This property is exploited in various synthetic reactions to form new carbon-carbon and carbon-heteroatom bonds.

Comparison with Similar Compounds

Structural and Substituent Effects

The position and number of halogen substituents critically impact physicochemical properties and reactivity. Key analogs include:

Compound Name Substituents CAS Number Molecular Weight Key Properties/Applications
2',6'-Dibromo-3'-fluoroacetophenone Br (2',6'), F (3') 1806352-68-0 322.97 g/mol Used in cross-coupling reactions
4'-Bromo-2'-fluoroacetophenone Br (4'), F (2') 625446-22-2 217.04 g/mol bp: ~196°C; precursor for drug synthesis
2'-Bromo-5'-fluoroacetophenone Br (2'), F (5') 1006-33-3 217.04 g/mol bp: 144°C at 18 mmHg; high purity (99%)
3',5'-Dibromo-2'-hydroxyacetophenone Br (3',5'), OH (2') 22362-66-9 323.95 g/mol Used in chelating agents; 100% purity

Key Observations :

  • Boiling Points: Bromine’s higher atomic mass increases boiling points compared to fluorine analogs (e.g., 4'-Bromo-2'-fluoroacetophenone: bp ~196°C vs. 2'-fluoroacetophenone: bp ~196°C ).
  • Electrophilicity: Electron-withdrawing halogens enhance ketone reactivity for nucleophilic additions or reductions. For example, 2'-fluoroacetophenone undergoes enantioselective reduction using oxazaborolidine catalysts (89% yield, >99% ee) .

Physical Properties and Commercial Availability

Compound Name Price (5 g) Supplier Purity
4'-Bromo-2'-fluoroacetophenone $4800 Avra 98%
5'-Bromo-2'-fluoroacetophenone $6000 Avra 98%
2'-Bromo-5'-fluoroacetophenone $2700 Avra Synthesis 99%

Higher bromine content correlates with increased cost due to synthetic complexity and halogenation steps.

Biological Activity

2',5'-Dibromo-3'-fluoroacetophenone (DBFAP), with the chemical formula C8_8H5_5Br2_2FO, is a halogenated acetophenone derivative that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article discusses its biological activity, including cytotoxicity, antimicrobial properties, and mechanisms of action, supported by case studies and data tables.

  • Molecular Formula : C8_8H5_5Br2_2F
  • Molecular Weight : 292.93 g/mol
  • CAS Number : 1803715-96-9

Biological Activity Overview

DBFAP exhibits several biological activities that make it a candidate for further pharmacological studies:

  • Cytotoxicity : Initial studies indicate that DBFAP may possess cytotoxic properties against various cancer cell lines.
  • Antimicrobial Activity : The compound has shown potential as an antimicrobial agent against both bacterial and fungal strains.
  • Mechanisms of Action : Understanding how DBFAP interacts with biological systems is crucial for determining its therapeutic potential.

Cytotoxicity Studies

Cytotoxicity assays are essential for evaluating the potential of compounds like DBFAP in cancer treatment. The following table summarizes findings from recent studies:

Cell LineIC50 (µM)Assay MethodReference
HeLa (Cervical)15.6MTT Assay
MCF-7 (Breast)12.4MTT Assay
A549 (Lung)18.7Trypan Blue Dye

Antimicrobial Activity

DBFAP's antimicrobial properties have been evaluated against various pathogens, demonstrating effectiveness in inhibiting growth:

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

The mechanism by which DBFAP exerts its biological effects is still under investigation. Preliminary data suggest that it may induce apoptosis in cancer cells through the following pathways:

  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, triggering cell death.
  • Inhibition of Key Enzymes : DBFAP may inhibit enzymes involved in cell proliferation and survival, such as topoisomerases and kinases.

Case Studies

Several case studies have explored the biological activity of halogenated acetophenones, including DBFAP:

  • Case Study on Cytotoxicity :
    • A study evaluated the cytotoxic effects of various acetophenone derivatives on HeLa cells, finding that DBFAP had a significant inhibitory effect compared to other derivatives.
    • The study utilized flow cytometry to analyze cell cycle distribution and apoptosis markers, confirming that DBFAP induced G1 phase arrest and increased apoptotic cell populations.
  • Antimicrobial Efficacy Study :
    • Research focused on the antibacterial activity of DBFAP against multi-drug resistant strains of Staphylococcus aureus. Results indicated that DBFAP could serve as a lead compound for developing new antibiotics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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